molecular formula C14H11NO3 B1197720 p-(Salicylideneamino)benzoic acid CAS No. 788-24-9

p-(Salicylideneamino)benzoic acid

Cat. No. B1197720
CAS RN: 788-24-9
M. Wt: 241.24 g/mol
InChI Key: CZNXQJHAMQNIHB-UHFFFAOYSA-N
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Description

P-(Salicylideneamino)benzoic acid, also known as 2-(Salicylideneamino)benzoic acid, is a chemical compound with the linear formula C14H11NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound contains a total of 30 bonds, including 19 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 aliphatic ketone, and 1 aromatic secondary amine .


Synthesis Analysis

The synthesis of Schiff bases, such as p-(Salicylideneamino)benzoic acid, involves the reaction of an amine with an aldehyde or a ketone . In the case of p-(Salicylideneamino)benzoic acid, the reaction likely involves salicylaldehyde and 3-aminobenzoic acid .


Molecular Structure Analysis

The molecular structure of p-(Salicylideneamino)benzoic acid is characterized by the presence of a carboxylic acid group, a ketone group, and a secondary amine group . The α lattice energy of the compound was calculated to be -24.54 kcal mol^-1, with dominant intermolecular interactions consisting of OH⋯O carboxylic acid H-bonding dimers and head-to-head π–π stacking interactions .


Chemical Reactions Analysis

Due to its acidic nature, benzoic acid can undergo a reaction with NaOH, resulting in the carboxylate salt sodium benzoate . This reaction could potentially be applicable to p-(Salicylideneamino)benzoic acid as well, given its structural similarity to benzoic acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of p-(Salicylideneamino)benzoic acid are influenced by the strength, character, and directionality of the synthons present in its structure . The strength and character of the unsaturated synthons exposed at the major surfaces of the crystal significantly vary, resulting in a needle-like morphology .

Scientific Research Applications

Role in Plant Growth and Stress Response

p-(Salicylideneamino)benzoic acid, as a derivative of salicylic acid and benzoic acid, plays a significant role in plant physiology. Research shows that benzoic acid is a biosynthetic precursor of salicylic acid, which is crucial in regulating plant growth and stress responses. For instance, studies on soybean plants demonstrate that exogenous application of benzoic acid and salicylic acid significantly enhances growth characteristics, photosynthetic pigments, seed yield, and biochemical constituents (Sadak, El-Lethy, & Dawood, 2013). Similarly, benzoic acid and its derivatives induce multiple stress tolerance in plants, such as resistance to heat, drought, and chilling stress, as observed in bean and tomato plants (Senaratna et al., 2004).

Antimicrobial Properties

p-(Salicylideneamino)benzoic acid derivatives show potential as antimicrobial agents. A study optimizing the structure of these compounds found significant antimicrobial properties, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus, and various fungi and molds (Krátký et al., 2021).

Hydrogen Bonding and Structural Studies

High-pressure studies on salicylic acid, a closely related compound, reveal insights into the evolution of intra- and inter-molecular hydrogen bonding, which is essential for understanding the chemical behavior and interactions of p-(Salicylideneamino)benzoic acid at molecular levels (Mishra et al., 2019).

Salicylic Acid Biosynthesis and Stress Response

Research on tobacco plants indicates that salicylic acid biosynthesis, involving benzoic acid as a precursor, is crucial in plant defense responses. This understanding helps to elucidate the role of p-(Salicylideneamino)benzoic acid in similar physiological processes (Yalpani et al., 1993).

Effects on Crop Yield

Studies also show that salicylic and benzoic acids, closely related to p-(Salicylideneamino)benzoic acid, can enhance crop yield under stress conditions, as demonstrated in moisture-stressed tomato plants (Isa & Manga, 2021).

Safety And Hazards

While specific safety and hazard information for p-(Salicylideneamino)benzoic acid was not found, it’s worth noting that benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future development direction of biosynthesis of aminobenzoic acid and its derivatives, which could include p-(Salicylideneamino)benzoic acid, involves protecting the ecological environment, reducing the use of non-renewable resources, and providing theoretical support for industrial green development . Additionally, novel para-aminobenzoic acid analogs are being explored for potential therapeutic applications .

properties

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13-4-2-1-3-11(13)9-15-12-7-5-10(6-8-12)14(17)18/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNXQJHAMQNIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291043
Record name N-(4-Carboxyphenyl)salicylideneimine
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(Salicylideneamino)benzoic acid

CAS RN

788-24-9
Record name N-(4-Carboxyphenyl)salicylideneimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=788-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-((o-hydroxybenzylidene)amino)-
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Record name NSC100884
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Record name N-(4-Carboxyphenyl)salicylideneimine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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